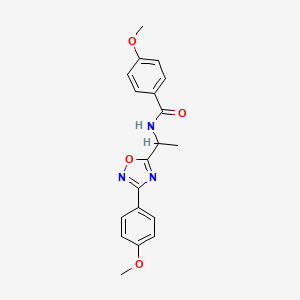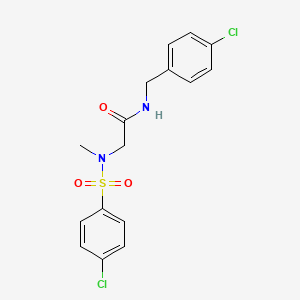
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as MCA, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its ability to inhibit the activity of carbonic anhydrase enzymes, which play a key role in a variety of physiological processes.
Mecanismo De Acción
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide works by binding to the active site of carbonic anhydrase enzymes, preventing them from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can have a variety of effects on physiological processes, depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific carbonic anhydrase enzyme being inhibited. Inhibition of carbonic anhydrase II, for example, can lead to a decrease in bicarbonate production and an increase in acidosis, while inhibition of carbonic anhydrase IV can lead to a decrease in intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes, allowing researchers to study the specific effects of these enzymes on physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may also inhibit other enzymes or proteins.
Direcciones Futuras
There are a variety of future directions for research involving 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide. One potential area of study is the development of more selective carbonic anhydrase inhibitors, which could have therapeutic applications in a variety of conditions. Additionally, further research is needed to fully understand the role of carbonic anhydrase enzymes in physiological processes, and how inhibition of these enzymes may be used to treat disease.
Métodos De Síntesis
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-aminobenzenesulfonamide to form an intermediate product. This intermediate is then reacted with 4-aminobenzene sulfonamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. This inhibition can be used to study the role of these enzymes in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-20(24(22,23)15-8-6-14(18)7-9-15)11-16(21)19-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFSAZQMOSTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
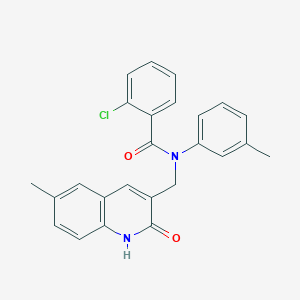

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
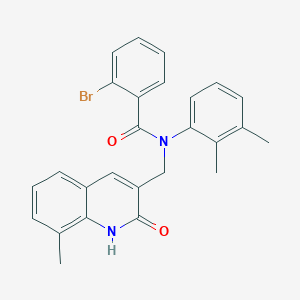
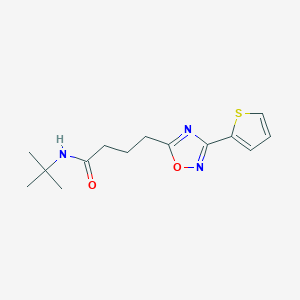


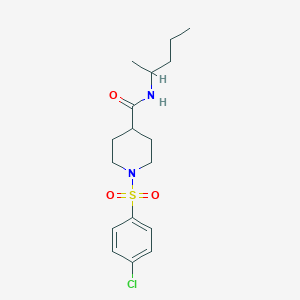
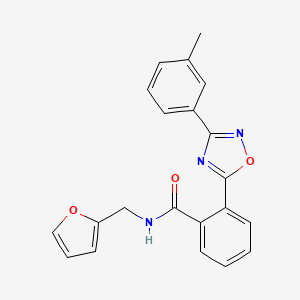
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)
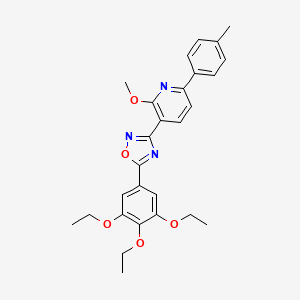
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
